4-Acetoxybenzoyl chloride

Description

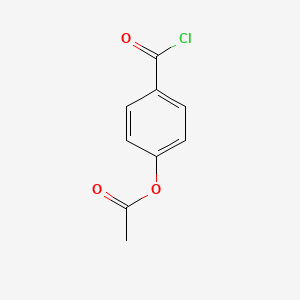

Structure

3D Structure

Properties

IUPAC Name |

(4-carbonochloridoylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-6(11)13-8-4-2-7(3-5-8)9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEOYYBCLBIBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373314 | |

| Record name | p-acetoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27914-73-4 | |

| Record name | p-acetoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27914-73-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetoxybenzoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

4-Acetoxybenzoyl chloride (4-ABC), systematically named 4-(chlorocarbonyl)phenyl acetate, is a bifunctional organic molecule that serves as a versatile building block in chemical synthesis.[1] Its utility stems from the presence of two key functional groups: a highly reactive acyl chloride and a protected phenol in the form of an acetate ester. This dual functionality allows for sequential and selective reactions, making it a valuable intermediate in the construction of complex molecules.[1]

Key Identifiers and Physical Data

A summary of the core physical and chemical properties of this compound is presented below for quick reference. It is important to note that this compound is a moisture-sensitive solid and must be handled under inert conditions to prevent decomposition.[2]

| Property | Value | Source(s) |

| CAS Number | 5539-65-1 | [1] |

| Molecular Formula | C₉H₇ClO₃ | [2] |

| Molecular Weight | 198.60 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Density | ~1.294 g/cm³ | [2] |

| Melting Point | 45-49 °C | [4] |

| Boiling Point | 107-110 °C at 0.1 mmHg | [4] |

| Solubility | Soluble in toluene, reacts with water and alcohols | [4] |

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound begins with the readily available precursor, 4-hydroxybenzoic acid. The synthesis is a two-step process involving the protection of the phenolic hydroxyl group via acetylation, followed by the conversion of the carboxylic acid to an acyl chloride.[1]

Step 1: Acetylation of 4-Hydroxybenzoic Acid to 4-Acetoxybenzoic Acid

The initial step is the esterification of the phenolic hydroxyl group of 4-hydroxybenzoic acid. This is crucial to prevent unwanted side reactions at this site during the subsequent chlorination step. Acetic anhydride is the reagent of choice for this transformation, often with a catalytic amount of strong acid.

-

Materials: 4-hydroxybenzoic acid, acetic anhydride, concentrated sulfuric acid, ethanol, water.

-

Procedure:

-

In a conical flask, combine 2 grams of dry 4-hydroxybenzoic acid with 3 mL of acetic anhydride.

-

Carefully add one drop of concentrated sulfuric acid to the mixture and swirl to ensure thorough mixing.

-

Warm the flask on a water bath to approximately 50-60°C for 15 minutes with occasional stirring.

-

Allow the mixture to cool to room temperature.

-

Add 30 mL of water and stir vigorously to precipitate the product.

-

Isolate the solid by vacuum filtration.

-

Recrystallize the crude product from a hot ethanol-water mixture to yield pure 4-acetoxybenzoic acid as needle-like crystals.

-

Step 2: Chlorination of 4-Acetoxybenzoic Acid

The second step involves the conversion of the carboxylic acid functionality of 4-acetoxybenzoic acid into the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this purpose.

-

Materials: 4-acetoxybenzoic acid, thionyl chloride, toluene (optional).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 36 grams of dry 4-acetoxybenzoic acid.

-

Carefully add 71.4 grams of thionyl chloride to the flask.

-

Heat the reaction mixture to 50°C for 4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

(Optional) Add dry toluene and evaporate under reduced pressure again to azeotropically remove any remaining traces of thionyl chloride.

-

The resulting crude this compound is often used directly in the next synthetic step without further purification.

-

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This carbon is rendered highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.

Nucleophilic Acyl Substitution: The Primary Reaction Pathway

This compound readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and water. The generally accepted mechanism for this transformation is a two-step addition-elimination process.

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

Applications in Drug Development and Fine Chemicals

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of numerous compounds, particularly in the pharmaceutical and fine chemical industries.[1]

Synthesis of Pharmaceutical Intermediates and APIs

This compound is a key building block for the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a precursor in the synthesis of benorilate, an anti-inflammatory and analgesic drug.

Benorilate is the ester formed between 4-acetoxybenzoic acid and paracetamol (acetaminophen). Its synthesis can be achieved by reacting this compound with paracetamol in the presence of a base to neutralize the HCl byproduct.

-

Materials: this compound, paracetamol, pyridine (or other suitable base), and an appropriate solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve paracetamol in the chosen solvent in a round-bottom flask.

-

Add a stoichiometric amount of pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled mixture with stirring.

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with dilute acid to remove excess pyridine, followed by a wash with water and brine.

-

The organic layer is dried, and the solvent is removed under reduced pressure to yield crude benorilate, which can be further purified by recrystallization.

-

Other Applications

Beyond pharmaceuticals, this compound is utilized in the production of:

-

Specialty Polymers: It can be incorporated into polymer chains to modify their properties.[1]

-

Dyes and Pigments: It serves as an intermediate in the synthesis of certain classes of dyes.[1]

-

Agrochemicals: It is used in the manufacturing of some pesticides and herbicides.[1]

Spectral Data for Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound would be expected to show a singlet for the methyl protons of the acetate group at approximately δ 2.3 ppm. The aromatic protons would appear as two doublets in the region of δ 7.2-8.2 ppm, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbons of the ester and the acyl chloride, typically in the range of δ 165-170 ppm. The methyl carbon of the acetate group would appear at around δ 21 ppm. The aromatic carbons would show signals in the δ 120-155 ppm region.

FTIR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present. Key absorptions for this compound would include:

-

A strong C=O stretching vibration for the acyl chloride around 1785-1815 cm⁻¹.

-

A strong C=O stretching vibration for the ester at approximately 1760-1770 cm⁻¹.

-

C-O stretching bands for the ester group.

-

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[2]

-

Hazards: It causes severe skin burns and eye damage.[2] Contact with water liberates toxic hydrogen chloride gas.

-

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as strong bases and alcohols.[2]

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a unique combination of reactivity and stability that is highly valued in drug development and the fine chemical industry. Its synthesis from readily available starting materials and its predictable reactivity make it an indispensable tool for the modern chemist. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in research and manufacturing.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of this compound (CAS 27914-73-4). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetylbenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxybenzoyl Chloride. Retrieved from [Link]

-

ChemBK. (2024). 2-ACETOXYBENZOYL CHLORIDE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-acetoxybenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Butoxybenzoyl chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing benorilate by catalytically esterifying 4-dimethylamino pyridine.

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

4-Acetoxybenzoyl chloride CAS number 27914-73-4

An In-Depth Technical Guide to 4-Acetoxybenzoyl Chloride (CAS: 27914-73-4)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a bifunctional reagent of significant interest in modern organic synthesis. As a versatile building block, its value extends across pharmaceutical drug development, fine chemical manufacturing, and advanced materials science.[1] This document moves beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its reactivity, and the practical considerations for its effective application and handling in a research and development setting.

Core Chemical Identity and Physicochemical Properties

This compound, with the CAS number 27914-73-4, is an aromatic acid chloride containing an acetate ester.[2] This dual functionality—a highly reactive acyl chloride at one end and a stable protecting group at the other—is the foundation of its synthetic utility.[1] The acyl chloride group serves as a potent electrophile for acylation reactions, while the acetoxy group can be hydrolyzed under specific conditions to reveal a phenolic hydroxyl group, enabling sequential functionalization strategies.

Key physicochemical data are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 27914-73-4 | [1][2] |

| Molecular Formula | C₉H₇ClO₃ | [2][3][4] |

| Molecular Weight | 198.60 g/mol | [2][4] |

| IUPAC Name | 4-(chlorocarbonyl)phenyl acetate | |

| Appearance | White to brown solid or powder | [3][5] |

| Density | ~1.294 g/cm³ | [2][] |

| Boiling Point | 286.6 °C at 760 mmHg (Predicted) | [] |

| InChI Key | CGEOYYBCLBIBLG-UHFFFAOYSA-N | [] |

Synthesis Pathway: A Self-Validating Protocol

The most prevalent and industrially viable synthesis of this compound is a two-step process commencing from the readily available precursor, 4-hydroxybenzoic acid.[1] The logic of this pathway is rooted in selective functional group transformation: first, the phenolic hydroxyl is protected as an acetate, and second, the carboxylic acid is converted to the more reactive acyl chloride.

Step 1: Acetylation of 4-Hydroxybenzoic Acid

The initial step involves the esterification of the phenolic hydroxyl group. Acetic anhydride is the reagent of choice for this transformation due to its high reactivity and the fact that the only byproduct, acetic acid, is volatile and easily removed. This protection is critical; attempting to directly chlorinate 4-hydroxybenzoic acid with a reagent like thionyl chloride would lead to undesirable side reactions involving the unprotected phenol.

Step 2: Chlorination of 4-Acetoxybenzoic Acid

With the phenol protected, the carboxylic acid is converted to the acyl chloride. Thionyl chloride (SOCl₂) is commonly employed for this purpose.[1][7] The key advantage of thionyl chloride is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps drive the reaction to completion according to Le Châtelier's principle.[1] Oxalyl chloride is another excellent alternative, often used for smaller-scale or more sensitive reactions.[1]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method. All operations must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of 4-Acetoxybenzoic Acid

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charging Reagents: To the flask, add 4-hydroxybenzoic acid (1.0 eq). In a slow, controlled manner, add acetic anhydride (1.5 eq). A catalytic amount of sulfuric acid or orthophosphoric acid can be added to accelerate the reaction.[2]

-

Reaction: Heat the mixture to 80-90°C and stir for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into cold water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.

-

Isolation: Collect the white solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove acetic acid and catalyst.

-

Drying: Dry the isolated 4-acetoxybenzoic acid in a vacuum oven. The product should be a white crystalline solid. Confirm purity via melting point or spectroscopic analysis.

Part B: Synthesis of this compound

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis.

-

Charging Reagents: Add the dried 4-acetoxybenzoic acid (1.0 eq) to the flask. Add thionyl chloride (2.0-3.0 eq) to the dropping funnel.[7] Anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Slowly add the thionyl chloride dropwise to the stirred solid at room temperature. After the addition is complete, gently heat the reaction mixture to 50-70°C for 2-4 hours.[7] The evolution of HCl and SO₂ gas will be observed. The reaction is complete when gas evolution ceases and the mixture becomes a clear solution.

-

Isolation: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step is critical and must be performed efficiently.

-

Purification: The crude this compound can often be used directly. For higher purity, recrystallization from a suitable solvent (e.g., hexanes) or vacuum distillation can be performed. The final product is a solid that is highly sensitive to moisture.[2]

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[2]

Mechanism: The reaction proceeds via a well-established addition-elimination pathway.[2]

-

Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.

-

Elimination: The intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group, which is the chloride ion (Cl⁻).

This mechanism makes this compound an exceptional acylating agent for preparing esters and amides, which are key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2]

Applications in Research and Development

The utility of this compound is broad, primarily serving as a critical intermediate.

-

Pharmaceutical Synthesis: It is a key building block for various drug candidates.[1] Its structure can be incorporated into molecules designed to exhibit specific pharmacological activities. The ability to introduce the 4-acetoxybenzoyl moiety is valuable, and the acetoxy group can later be deprotected to a phenol, providing a handle for further modification or for interaction with biological targets.

-

Fine Chemicals and Materials Science: In the manufacturing of fine chemicals, it is used to create specialty polymers, dyes, and agrochemicals.[1] For instance, it can be reacted with diols or diamines to form polyesters and polyamides with enhanced thermal stability or specific optical properties.[1]

Safety, Handling, and Storage

Trustworthiness in experimental work begins with safety. this compound is a hazardous chemical and must be handled with extreme care.

-

Hazards: It is classified as corrosive and causes severe skin burns and eye damage (GHS Hazard Statement H314).[2][4][8] Contact with moisture, including humidity in the air, will cause it to hydrolyze, releasing corrosive hydrogen chloride (HCl) gas.[9]

-

Handling:

-

Always handle in a certified chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8] A face shield is recommended.[8]

-

Avoid inhalation of dust or vapors.

-

Keep away from water, alcohols, strong bases, and oxidizing agents.[9][10]

-

-

Storage:

In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][5]

Purification and Quality Control

Ensuring the purity of this compound is paramount for successful downstream applications. The primary impurity is typically the corresponding carboxylic acid (4-acetoxybenzoic acid), formed via hydrolysis.

Protocol: General Purification by Aqueous Workup

This procedure is for purifying a reaction product made from this compound, but the principles apply to removing related impurities.

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

-

Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities.[12]

-

Base Wash: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted 4-acetoxybenzoic acid. Caution: Vent the separatory funnel frequently as CO₂ gas will evolve.[12]

-

Brine Wash: Wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water from the organic layer.[12]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

For high-purity requirements, flash column chromatography on silica gel is the method of choice. A solvent system of ethyl acetate in hexanes is typically effective at separating the less polar acyl chloride from the more polar carboxylic acid impurity.[12]

References

-

Understanding the Synthesis and Applications of this compound (CAS 27914-73-4). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Synthesis of 4-methyl-2-acetoxy-benzoyl chloride. PrepChem.com. [Link]

-

4-Acetoxy-benzoylchloride CAS:27914-73-4. Qingdao Beluga Import and Export Co., LTD. [Link]

-

4-(Chlorocarbonyl)phenyl acetate | 27914-73-4. BLD Pharmatech GMBH. [Link]

-

4-Acetylbenzoyl chloride | C9H7ClO2. PubChem, National Institutes of Health. [Link]

-

4-Ethoxybenzoyl Chloride | C9H9ClO2. PubChem, National Institutes of Health. [Link]

-

Synthesis of p-acetoxybenzoyl chloride. PrepChem.com. [Link]

-

Transition-State Structures for Enzymatic and Alkaline Phosphotriester Hydrolysis. Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Acetoxy-benzoylchloride CAS:27914-73-4, CasNo.27914-73-4 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 7. prepchem.com [prepchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

- 11. 27914-73-4|4-(Chlorocarbonyl)phenyl acetate|BLD Pharm [bldpharm.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Acetoxybenzoyl Chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxybenzoyl chloride (C₉H₇ClO₃) is a specialized aromatic acid chloride that serves as a highly versatile and reactive intermediate in organic synthesis.[1] With a molecular weight of approximately 198.60 g/mol , its structure uniquely combines a reactive acyl chloride with an acetoxy group, making it a valuable synthon for introducing the 4-acetoxybenzoyl moiety into target molecules.[1][2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity. It further details its critical applications in the pharmaceutical and fine chemical sectors, outlines a representative experimental protocol, and provides essential safety and handling information for laboratory professionals.

Molecular and Physicochemical Properties

The utility of this compound stems from its distinct molecular architecture. The molecule consists of a central benzene ring substituted at position 1 with a highly reactive acyl chloride group (-COCl) and at position 4 with an acetoxy group (-OCOCH₃). This dual functionality allows for a range of chemical transformations. The acyl chloride is a potent electrophile, while the acetoxy group can serve as a protecting group for a phenol, which can be deprotected under specific conditions.[2]

Molecular Structure

Caption: Molecular Structure of this compound

Physicochemical Data

The key quantitative data for this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 27914-73-4 | [1][2] |

| Molecular Formula | C₉H₇ClO₃ | [1][3] |

| Molecular Weight | 198.60 g/mol | [1][3] |

| IUPAC Name | 4-(chlorocarbonyl)phenyl acetate | |

| Appearance | Moisture-sensitive solid | [1] |

| Density | ~1.294 g/cm³ | [1] |

Synthesis and Mechanism

The synthesis of this compound is a well-established, multi-step process in organic chemistry that demonstrates fundamental reaction principles. The causality behind the choice of reagents is critical for ensuring high yield and purity.

Synthetic Pathway

The most common and economically viable route begins with 4-hydroxybenzoic acid.[2] The synthesis involves two primary transformations:

-

Acetylation of the Phenolic Hydroxyl Group: The starting material, 4-hydroxybenzoic acid, possesses a phenolic hydroxyl group that is more nucleophilic than the carboxylic acid. To prevent side reactions in the subsequent step, this hydroxyl group is protected via acetylation. This is typically achieved using acetic anhydride, which reacts with the phenolic -OH to form an acetate ester.[2] This step is crucial as it renders the hydroxyl group unreactive towards the chlorinating agent.

-

Conversion of Carboxylic Acid to Acyl Chloride: With the phenolic group protected, the carboxylic acid moiety is converted into the highly reactive acyl chloride. This transformation is accomplished using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2] These reagents effectively replace the carboxylic hydroxyl group with a chlorine atom, yielding the final product, this compound.[2] The choice of thionyl chloride is often favored on an industrial scale due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Acetoxybenzoyl Chloride from 4-Hydroxybenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 4-Acetoxybenzoyl Chloride

In the landscape of modern organic synthesis, this compound stands out as a pivotal intermediate. Its bifunctional nature, possessing both a reactive acyl chloride and a protected phenol, makes it an exceptionally versatile building block for the synthesis of complex molecules, particularly within the pharmaceutical and polymer industries.[1] This guide eschews a simple recitation of steps; instead, it provides a comprehensive, field-proven narrative on its synthesis, grounded in mechanistic understanding and practical wisdom. We will dissect the strategic choices behind each phase of the process, from reagent selection to purification, ensuring a robust and reproducible outcome.

The Synthetic Strategy: A Two-Stage Approach

The conversion of 4-hydroxybenzoic acid to this compound is efficiently achieved through a two-stage process. This strategy is predicated on the necessity to protect the phenolic hydroxyl group before converting the carboxylic acid to the highly reactive acyl chloride. Direct chlorination of 4-hydroxybenzoic acid is problematic as the reagents used would react with both the hydroxyl and carboxylic acid moieties, leading to undesirable side products.

Our synthetic pathway is therefore as follows:

-

Stage 1: Acetylation. Protection of the phenolic hydroxyl group of 4-hydroxybenzoic acid via esterification with acetic anhydride to yield 4-acetoxybenzoic acid.

-

Stage 2: Chlorination. Conversion of the carboxylic acid group of 4-acetoxybenzoic acid into an acyl chloride using thionyl chloride.

Caption: High-level overview of the two-stage synthetic route.

Stage 1: Acetylation of 4-Hydroxybenzoic Acid

Mechanistic Rationale and Causality

The first critical step is the protection of the phenolic hydroxyl group. Phenols are nucleophilic and would readily react with the chlorinating agent intended for the carboxylic acid. Acetylation converts the phenol into an ester, which is stable under the conditions of the subsequent chlorination step.

Acetic anhydride is the acetylating agent of choice for this transformation due to its high reactivity and the ease of removing its byproduct, acetic acid.[2][3] The reaction is catalyzed by a strong acid, typically a drop of concentrated sulfuric acid, which protonates one of the carbonyl oxygens of the acetic anhydride.[2][4] This protonation renders the adjacent carbonyl carbon significantly more electrophilic, priming it for nucleophilic attack by the phenolic oxygen of 4-hydroxybenzoic acid.

Caption: Simplified mechanism for acid-catalyzed acetylation.

Experimental Protocol: Synthesis of 4-Acetoxybenzoic Acid

This protocol is designed for high yield and purity of the intermediate product, which is crucial for the success of the subsequent step.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Role |

| 4-Hydroxybenzoic Acid | 138.12 | 2.0 g | Starting Material |

| Acetic Anhydride | 102.09 | 3.0 mL | Acetylating Agent |

| Conc. Sulfuric Acid | 98.08 | 1-2 drops | Catalyst |

| Deionized Water | 18.02 | ~60 mL | Quenching/Precipitation |

| Ethanol | 46.07 | As needed | Recrystallization Solvent |

Procedure:

-

Reaction Setup: In a 50 mL conical flask, combine 2.0 g of dry 4-hydroxybenzoic acid with 3.0 mL of acetic anhydride.[4]

-

Catalysis: Carefully add 1 drop of concentrated sulfuric acid to the mixture. Swirl the flask gently to ensure thorough mixing.[4]

-

Reaction: Warm the flask on a water bath to approximately 50-60°C for 15 minutes, stirring occasionally.[4] The solid should fully dissolve.

-

Precipitation: Allow the mixture to cool to room temperature. Slowly add 30 mL of cold deionized water while stirring. The product, 4-acetoxybenzoic acid, will precipitate as a white solid.[4] The addition of water serves to quench any unreacted acetic anhydride by hydrolyzing it to the water-soluble acetic acid.[5]

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove residual acetic acid and sulfuric acid.

-

Purification (Recrystallization): For optimal purity, dissolve the crude product in a minimal amount of hot ethanol and add warm water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of needle-like crystals.[4]

-

Drying: Filter the purified crystals and dry them thoroughly in a vacuum oven. An incomplete removal of water will interfere with the next stage.

Stage 2: Chlorination of 4-Acetoxybenzoic Acid

Mechanistic Rationale and Causality

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. Acyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic acyl substitution. Thionyl chloride (SOCl₂) is the superior reagent for this purpose. Its primary advantage lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are both gases.[6] Their evolution from the reaction mixture acts as a thermodynamic driving force, pushing the equilibrium towards the product side in accordance with Le Châtelier's principle.

The mechanism begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride.[7][8] This is followed by a series of steps involving the elimination and subsequent nucleophilic attack by the chloride ion, ultimately leading to the formation of the acyl chloride and the gaseous byproducts.

Caption: Key steps in the conversion of a carboxylic acid to an acyl chloride.

Experimental Protocol: Synthesis of this compound

CRITICAL SAFETY NOTE: This procedure involves thionyl chloride, which is highly toxic, corrosive, and reacts violently with water.[9][10] This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, solvent-resistant gloves.[11][12] All glassware must be scrupulously dried.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Role |

| 4-Acetoxybenzoic Acid | 180.16 | 36.0 g | Starting Material |

| Thionyl Chloride (SOCl₂) | 118.97 | 71.4 g (~43.5 mL) | Chlorinating Agent/Solvent |

Procedure:

-

Reaction Setup: In a dry 200 mL four-necked round-bottom flask equipped with a condenser and a thermometer, place 36 g of dry 4-acetoxybenzoic acid.[13]

-

Reagent Addition: In the fume hood, carefully add 71.4 g of thionyl chloride to the flask.[13] The excess thionyl chloride serves as both the reagent and the solvent, ensuring the reaction proceeds to completion.[14]

-

Reaction: Heat the reaction mixture to 50°C and maintain this temperature for 4 hours.[13] The evolution of HCl and SO₂ gases should be observed. It is imperative to vent these gases through a gas trap (e.g., a bubbler containing a sodium hydroxide solution).

-

Work-up and Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[13] This step is crucial and must be done with care to avoid product loss. The remaining liquid is the crude this compound.

-

Purification (Optional): The product is often of sufficient purity for subsequent use. If higher purity is required, vacuum distillation can be performed. However, due to the thermal sensitivity of the product, this should be done with caution.

Product Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step in synthesis.

-

FT-IR Spectroscopy: The most telling analysis. A successful reaction will show the complete disappearance of the broad O-H stretch (from the carboxylic acid) around 2500-3300 cm⁻¹ and the appearance of a sharp, strong C=O stretch for the acyl chloride at approximately 1785-1815 cm⁻¹. The ester C=O stretch will remain visible around 1760 cm⁻¹.[15]

-

¹H NMR Spectroscopy: The aromatic protons will show characteristic shifts in the 7-8.5 ppm range. A key indicator is the singlet corresponding to the methyl protons of the acetoxy group, typically appearing around 2.3 ppm.

-

Chromatography: Thin Layer Chromatography (TLC) can be used to monitor the reaction's progress. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the final product's purity and identifying any potential impurities.[16][17]

Safety and Handling: A Culture of Prevention

The reagents used in this synthesis demand the utmost respect and adherence to safety protocols.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic HCl and SO₂ gas.[9] Always handle in a fume hood.[10][12] Ensure immediate access to an emergency shower and eyewash station.[11] Spills should be absorbed with an inert material like sand or diatomaceous earth; do not use water.[9]

-

Acetic Anhydride: Corrosive and will cause burns on contact.[18] It is also a lachrymator. Handle with appropriate gloves and eye protection in a well-ventilated area.[18]

-

Waste Disposal: Unreacted thionyl chloride must be quenched cautiously. It can be added dropwise to a large volume of a stirred, cooled solvent like dichloromethane before being slowly neutralized with a base solution. All chemical waste must be disposed of following institutional and local environmental regulations.[12]

Conclusion

The synthesis of this compound from 4-hydroxybenzoic acid is a robust and reliable two-stage process that is fundamental for accessing a range of more complex chemical entities. Success hinges on a thorough understanding of the underlying mechanisms, careful execution of the experimental protocols, and an unwavering commitment to safety. By protecting the phenolic hydroxyl group via acetylation before converting the carboxylic acid with thionyl chloride, researchers can achieve high yields of this valuable synthetic intermediate, paving the way for further discovery and innovation.

References

- Understanding the Synthesis and Applications of this compound (CAS 27914-73-4). Vertex AI Search Grounding API.

- Synthesis of p-acetoxybenzoyl chloride. PrepChem.com.

- Technical Support Center: Purification of Products from 4-(Chloromethyl)benzoyl Chloride Reactions. Benchchem.

- Reaction of Carboxylic acid with Thionyl chloride. YouTube.

- Experiment 12. Preparation of 4-acetoxybenzoic acid. University of the West Indies.

- Reaction of acetyl

- Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.

- SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- Acid to Acid Chloride - Common Conditions.

- Safety D

- Acyl

- Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov.

- What safety precautions should you take when working with acetic anhydride?. Quora.

- converting carboxylic acids into acyl (acid) chlorides. Chemguide.

- What happen if we use excess of acetic anhydride in synthesis of aspirin?. Quora.

- Aspirin is an acetylation product of A pdihydroxybenzene class 12 chemistry CBSE. Vedantu.

- SAFETY D

- SAFETY D

- A Comparative Guide to Analytical Methods for the Quantification of 4-Chlorobenzyl Chloride. Benchchem.

- Benzoyl chloride, 4-chloro-. NIST WebBook.

- (PDF) Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.

Sources

- 1. nbinno.com [nbinno.com]

- 2. byjus.com [byjus.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 5. Aspirin is an acetylation product of A pdihydroxybenzene class 12 chemistry CBSE [vedantu.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. prepchem.com [prepchem.com]

- 14. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 15. Benzoyl chloride, 4-chloro- [webbook.nist.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. quora.com [quora.com]

4-Acetoxybenzoyl Chloride: A Guide to Reactivity and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxybenzoyl chloride is a bifunctional reagent of significant utility in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its structure, incorporating a highly reactive acyl chloride and a protecting acetoxy group, allows for its use as a key building block in the synthesis of complex molecules, including enzyme inhibitors and specialty polymers.[1] This guide provides an in-depth exploration of the core reactivity of this compound with various nucleophiles. We will dissect the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss critical parameters that influence reaction outcomes. The objective is to equip researchers and development professionals with the technical knowledge to effectively and safely utilize this versatile intermediate.

Core Molecular Profile and Synthesis

This compound is a derivative of 4-hydroxybenzoic acid, where the phenolic hydroxyl is protected as an acetate ester and the carboxylic acid is activated as an acyl chloride.[1] This structural arrangement dictates its chemical behavior, dominated by the electrophilicity of the carbonyl carbon in the acyl chloride group.

Synthesis Pathway

The standard laboratory and industrial synthesis is a robust two-step process starting from the readily available 4-hydroxybenzoic acid.[1]

-

Acetylation: The phenolic hydroxyl group of 4-hydroxybenzoic acid is first protected by acetylation, typically using acetic anhydride. This step yields 4-acetoxybenzoic acid and is crucial to prevent unwanted side reactions at the hydroxyl group in the subsequent step.[1]

-

Chlorination: The carboxylic acid moiety of 4-acetoxybenzoic acid is then converted to the highly reactive acyl chloride. This is achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The use of thionyl chloride is common, with the reaction typically heated to drive it to completion.[2]

Caption: Synthesis workflow for this compound.

The Cornerstone of Reactivity: Nucleophilic Acyl Substitution

The reactions of this compound are classic examples of nucleophilic acyl substitution.[3][4] The high reactivity is driven by the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[3] The chloride ion is an excellent leaving group, facilitating the second step of the mechanism.

The general mechanism proceeds via a two-step, addition-elimination pathway:[3][5]

-

Nucleophilic Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[3]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).[3]

Caption: The general nucleophilic acyl substitution mechanism.

Reactivity with Oxygen Nucleophiles

Alcohols and Phenols: Esterification

This compound reacts readily with primary, secondary, and phenolic alcohols to form the corresponding esters.[1][5] This reaction is a cornerstone of its application, enabling the linkage of the 4-acetoxybenzoyl moiety to various molecules.

Causality Behind Experimental Choices:

-

Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the acid.[2][5] Without a base, the accumulating acid can protonate the alcohol, reducing its nucleophilicity, and may also promote side reactions. Pyridine can also act as a nucleophilic catalyst, accelerating the reaction.

-

Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are required to prevent competitive hydrolysis of the acyl chloride.[2]

-

Temperature: The reactions are typically exothermic and can be run at 0 °C to room temperature. Gentle heating may be required for less reactive or sterically hindered alcohols.[2]

Self-Validating Experimental Protocol: Synthesis of Benzyl 4-(4-acetoxybenzoyloxy)benzoate [2]

-

Setup: In a flame-dried, four-necked flask under an inert atmosphere (N₂ or Ar), charge benzyl p-hydroxybenzoate (1.0 eq.), triethylamine (1.05 eq.), and anhydrous toluene.

-

Addition: Prepare a solution of this compound (1.0 eq.) in anhydrous toluene. Add this solution dropwise to the stirred alcohol/amine mixture at room temperature. An initial exotherm may be observed.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting alcohol.[6] A suitable mobile phase would be a mixture of hexanes and ethyl acetate.

-

Work-up: Once the reaction is complete, cool the mixture. Wash sequentially with water, dilute HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acidic species), and finally, brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from methanol) or column chromatography.[2]

Water: Hydrolysis

Hydrolysis is the most significant competing reaction and a critical handling consideration. This compound reacts vigorously with water to hydrolyze back to 4-acetoxybenzoic acid and HCl.[7] This necessitates that all reactions are performed under strictly anhydrous conditions.

Mechanistic Insight: The hydrolysis mechanism can vary depending on the solvent system. In water-rich solvents, it may proceed via a more dissociative Sₙ1-like mechanism, whereas in acetone-rich solvents, a bimolecular Sₙ2 pathway is more likely.[7][8] The reaction is also catalyzed by tertiary amines.[8]

Reactivity with Nitrogen Nucleophiles: Amidation

The reaction with primary and secondary amines is rapid and efficient, yielding N-substituted amides.[1][9] This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients.

Causality Behind Experimental Choices:

-

Stoichiometry: Two strategies are common:

-

Use of two equivalents of the amine: One equivalent acts as the nucleophile, and the second acts as a base to sequester the HCl byproduct.[9]

-

Use of one equivalent of the amine with an external non-nucleophilic base (e.g., triethylamine, pyridine).[10] This is preferred when the amine is valuable or complex.

-

-

Conditions: The reaction is often performed under Schotten-Baumann conditions, which involve a biphasic system (e.g., an organic solvent and aqueous base) with vigorous stirring to facilitate the reaction at the interface.[7]

Caption: A typical experimental workflow for amidation.

Dual Reactivity and Potential Side Reactions

A key consideration for drug development professionals is the stability of the acetoxy group. While generally stable under the mild, often basic conditions used for acylation, it can be susceptible to cleavage under harsh conditions.

-

Acetoxy Group Hydrolysis: Prolonged exposure to strong aqueous base or acid, especially with heating, can hydrolyze the acetate ester, revealing the free phenol. This can lead to complex product mixtures.

-

Incompatible Reagents: Strong reducing agents like LiAlH₄ would reduce both the acyl chloride and the acetate ester.[5] Grignard reagents would react with both carbonyl groups.

-

Solvent Reactivity: Nucleophilic solvents such as DMF or DMSO should be used with caution, as they can potentially react, especially at elevated temperatures.[11]

| Nucleophile Class | Example Nucleophile | Product Type | Typical Conditions | Key Considerations |

| O-Nucleophiles | Alcohols (R-OH) | Ester | Anhydrous aprotic solvent (DCM, THF), Base (TEA, Pyridine), 0 °C to RT | Strict exclusion of water is critical. |

| Phenols (Ar-OH) | Ester | Anhydrous aprotic solvent, Base (TEA, Pyridine), RT | Phenols are less nucleophilic than aliphatic alcohols.[12] | |

| Water (H₂O) | Carboxylic Acid | Unintentional reaction with moisture | Primary side reaction; necessitates anhydrous handling.[5][7] | |

| N-Nucleophiles | Primary Amines (R-NH₂) | Secondary Amide | Aprotic solvent, 2 eq. amine or 1 eq. amine + base | Highly exothermic and rapid reaction. |

| Secondary Amines (R₂NH) | Tertiary Amide | Aprotic solvent, 2 eq. amine or 1 eq. amine + base | Slower reaction rate compared to primary amines due to sterics. | |

| C-Nucleophiles | Organocuprates (Gilman) | Ketone | Anhydrous ether, low temperature | Reacts selectively with the acyl chloride over the ester. |

| H-Nucleophiles | LiAlH(OtBu)₃ | Aldehyde | Anhydrous ether, low temperature | A bulky, less reactive hydride source is needed to avoid over-reduction. |

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions. As an acyl chloride, it is corrosive and a lachrymator.

-

Hazards: Causes severe skin burns and eye damage.[13][14] Reacts with moisture in the air and on surfaces to release corrosive HCl gas, which can cause respiratory irritation.[13]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from water and incompatible materials like bases and strong oxidizing agents.[14][15]

-

Quenching: Unused reagent should be quenched carefully by slow addition to a stirred, cold solution of sodium bicarbonate or another suitable weak base.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is centered on the electrophilic acyl chloride group. A thorough understanding of the nucleophilic acyl substitution mechanism, the influence of reaction parameters, and potential side reactions is paramount for its successful application. By employing anhydrous conditions, appropriate bases, and diligent reaction monitoring, researchers can harness the reactivity of this molecule to construct complex esters and amides, contributing to advancements in drug discovery and materials science.

References

- Understanding the Synthesis and Applications of this compound (CAS 27914-73-4). Google Search Result.

- Synthesis of p-acetoxybenzoyl chloride. PrepChem.com.

- Benzoyl chloride, 4-pentyl - Organic Syntheses Procedure. Organic Syntheses.

- A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride. Benchchem.

- Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.

- 4-Ethoxybenzoyl Chloride Safety and Hazards. PubChem.

- Benzoyl chloride Safety D

- 2-Acetoxybenzoyl chloride Chemical Properties. PubChem.

- Method for synthesizing 4-phenoxybenzoyl chloride.

- Reaction between acyl chlorides and amines - addition / elimin

- Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone. Benchchem.

- Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. MDPI.

- Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.

- 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals. NOAA.

- Making esters. Chemguide.

- Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry.

- Reactions with 4-(Chloromethyl)benzoyl Chloride. Benchchem.

- Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Semantic Scholar.

- Safety D

- Acyl

- Reactions Acid Chlorides With Amines. YouTube.

- Mechanism of hydrolysis of Acetyl Chloride. YouTube.

- What compounds are formed from the reaction of benzoyl chloride with the following reagents?. Pearson.

- Nucleophilic Acyl Substitution Reaction Mechanism. YouTube.

- Correlation of the Rates of Solvolysis of 4-Morpholinecarbonyl Chloride Using the Extended Grunwald-Winstein Equ

- Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds.

- Prepar

- Reactivity of acyl chlorides, alkyl chlorides and aryl chlorides. chemguide.

- Acyl chlorides reactivity. chemguide.

- Extended Grunwald-Winstein plot for solvolyses of Acetyl chloride.

- Form

- Amine to Amide (via Acid Chloride) - Common Conditions. organic-reaction.com.

- Hydrolysis of an acid chloride. YouTube.

- Benzoyl chloride: Application, synthesis and toxicity. ChemicalBook.

- Examples of acidic and basic Nucleophilic acyl substitution. YouTube.

- How to Make Esters through Esterific

Sources

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Preparation of Esters - Chemistry Steps [chemistrysteps.com]

- 13. 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Senior Application Scientist's In-Depth Guide to the Safe Handling of 4-Acetoxybenzoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

As a reactive acyl chloride, 4-Acetoxybenzoyl chloride is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical compounds. However, its utility is matched by its significant hazardous properties. This guide moves beyond a simple recitation of safety data sheet (SDS) points, offering a deeper, field-tested perspective on why specific safety protocols are critical and how to implement them as a self-validating system in your laboratory. The principles and specific data points discussed are synthesized from authoritative sources on closely related chemical structures, such as 2-Acetoxybenzoyl chloride and other benzoyl chlorides, providing a robust framework for safe handling.[1][2]

Core Chemical Identity and Hazard Profile

This compound is a derivative of benzoyl chloride and, like its parent compound, is characterized by the highly reactive acyl chloride group. This functional group dictates its primary hazards: high reactivity with nucleophiles, particularly water, and its corrosive nature.

| Property | Data / Information | Source |

| Molecular Formula | C₉H₇ClO₃ | [2] |

| Molecular Weight | 198.60 g/mol | [2] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |

| Primary Hazards | Corrosive, Lachrymator, Water-Reactive | [3] |

The primary danger stems from its rapid hydrolysis. Upon contact with moisture (in the air, on skin, or in mucous membranes), it decomposes into acetic acid and 4-hydroxybenzoic acid, with the simultaneous release of highly corrosive hydrogen chloride (HCl) gas. This reaction is the root cause of its severe corrosive effects.[1][4]

GHS Hazard Classification and Causality

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For a compound like this compound, the classification is severe, based on data from analogous compounds.[2]

| Hazard Class | Category | Hazard Statement | Causality |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion leads to rapid hydrolysis in the GI tract, causing severe irritation, burns, and potential perforation.[2] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | The compound reacts with moisture on the skin to produce HCl, causing immediate and deep chemical burns.[1][2][3] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | The cornea is extremely sensitive to the corrosive effects of HCl. Contact can rapidly lead to irreversible damage and blindness.[1][5] |

Hazard Communication Workflow

Understanding and acting upon hazard information is a critical workflow in any laboratory setting. The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Caption: Emergency Response Protocol for Personal Exposure.

First-Aid Measures: The "Why"

-

Skin Contact: Immediate removal of contaminated clothing is vital because it acts as a reservoir for the chemical. [1][3]Flushing with copious amounts of water for at least 15 minutes dilutes the chemical and washes it away. [1]Do not attempt to neutralize it on the skin. Call for immediate medical attention. [5]* Eye Contact: The 15-minute flush is the minimum standard for corrosive substances. [1][3]It is critical to hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid. [1]Immediate medical attention from an ophthalmologist is required. * Inhalation: Moving to fresh air is the first step to stop exposure. [3]If breathing has stopped, artificial respiration should be administered, but care must be taken to avoid mouth-to-mouth resuscitation if the victim has ingested the chemical. [6]Immediate medical attention is necessary. [5]* Ingestion: Do NOT induce vomiting. [1][3]The corrosive material will burn the esophagus a second time on the way up. The risk of perforating the esophagus or stomach is high. [1]If the person is conscious, their mouth may be rinsed with water, and they may drink a small amount of water (two glasses at most) to dilute the substance. Seek immediate medical attention. [3]

Toxicological and Ecological Insights

While comprehensive toxicological data for this compound itself is not readily available, the data for analogous compounds indicates that it should be treated as toxic and corrosive. [1]The primary toxic effect is acute damage to tissues at the point of contact due to its corrosive nature. [1] Ecologically, the compound is harmful to aquatic life. It should not be allowed to enter drains or waterways. [3]Any spills must be contained and disposed of as hazardous chemical waste. [3]

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-10). Sigma-Aldrich.

- 4-Chlorobenzoyl chloride Safety Data Sheet. (2018-02-19). Fisher Scientific.

- 4-Chloro Benzoyl Chloride CAS No 122-01-0 MATERIAL SAFETY D

- 4-OCTYLOXYBENZOYL CHLORIDE SDS, 40782-53-4 Safety D

- SAFETY DATA SHEET - TCI Chemicals. (2025-10-13). TCI Chemicals.

- Safety D

- Safety D

- 2-Acetoxybenzoyl chloride | C9H7ClO3 | CID 79668.PubChem.

Sources

Solubility of 4-Acetoxybenzoyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 4-Acetoxybenzoyl Chloride in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound (CAS No. 27914-73-4) is a bifunctional reagent of significant value in pharmaceutical and fine chemical synthesis, prized for its ability to introduce the 4-acetoxybenzoyl moiety.[1][2] Its utility, however, is fundamentally governed by its interaction with solvent systems. This technical guide provides a comprehensive analysis of the solubility of this compound, designed for researchers, chemists, and drug development professionals. Due to the compound's high reactivity, particularly its moisture sensitivity, this guide emphasizes the critical distinction between true solubility and chemical reaction. It establishes that this compound is soluble in a range of common aprotic organic solvents, including chlorinated hydrocarbons, ethers, and aromatic solvents. Conversely, it does not form stable solutions in protic solvents such as water and alcohols, with which it reacts exothermically to form the parent carboxylic acid or corresponding esters.[1][3] This document synthesizes available data, provides a robust experimental protocol for accurate solubility determination under anhydrous conditions, and outlines the theoretical principles underpinning solvent selection to ensure procedural success and safety.

Introduction: The Chemistry and Utility of this compound

Chemical Identity and Physicochemical Properties

This compound is an aromatic acyl chloride containing an acetate ester functional group. This dual functionality makes it a versatile synthon in multi-step organic synthesis.[2] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 27914-73-4 | [1] |

| Molecular Formula | C₉H₇ClO₃ | [1] |

| Molecular Weight | 198.60 g/mol | [1] |

| Appearance | Moisture-sensitive solid | [1] |

| Synonyms | 4-(chlorocarbonyl)phenyl acetate | |

| InChI Key | CGEOYYBCLBIBLG-UHFFFAOYSA-N |

Significance in Organic Synthesis

The primary utility of this compound lies in its function as a potent acylating agent.[2] The acyl chloride group is highly electrophilic and reacts readily with a wide array of nucleophiles—including amines, alcohols, and phenols—to form stable amide and ester linkages. This reactivity is central to its role as a building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] The acetoxy group can serve as a protected phenol, which can be hydrolyzed under basic or acidic conditions in a later synthetic step to reveal a hydroxyl group for further functionalization.

The Critical Role of Solvent Selection

The choice of solvent is arguably one of the most critical parameters in any process involving this compound. An appropriate solvent must not only dissolve the reagent to the required concentration but must also be inert under the reaction conditions. An improper solvent choice can lead to low yield, side-product formation, or complete reaction failure. For acyl chlorides, this is particularly true, as the solvent can act as a competing nucleophile (solvolysis), especially if it contains protic impurities.[4][5]

Theoretical Principles of Solubility

"Like Dissolves Like": Analyzing Molecular Structure

The solubility of a compound is governed by the principle of similia similibus solvuntur or "like dissolves like".[6] The structure of this compound contains several features that dictate its behavior in different solvents:

-

Aromatic Ring: The phenyl ring is non-polar and hydrophobic, favoring interactions with aromatic solvents (e.g., toluene) and other non-polar media through π-stacking and van der Waals forces.

-

Acyl Chloride Group (-COCl): This is a highly polar and reactive functional group. Its polarity contributes to solubility in polar aprotic solvents.

-

Ester Group (-OCOCH₃): The acetoxy group is also polar, enhancing solubility in polar aprotic solvents like ethyl acetate, acetone, and dichloromethane.

The combination of these features suggests that solvents offering a balance of polarity, such as polar aprotic solvents, will be most effective at dissolving the molecule.

Solvent Polarity and Classification

Organic solvents are broadly classified based on their polarity and their ability to act as proton donors.[7][8]

-

Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents possess O-H or N-H bonds and can form hydrogen bonds. While they are highly polar, they will react with acyl chlorides.[7][9]

-

Polar Aprotic Solvents: (e.g., dichloromethane, acetone, acetonitrile, THF, DMF). These solvents have a significant dipole moment but lack O-H or N-H bonds. They are excellent candidates for dissolving polar compounds like this compound without participating in the reaction.[7][8]

-

Non-polar Solvents: (e.g., hexane, benzene, toluene). These solvents have low dielectric constants and are suitable for dissolving non-polar compounds. The aromatic nature of this compound imparts some solubility in solvents like toluene.[6]

The Overriding Factor: Reactivity with Protic Solvents

It is crucial to understand that this compound does not simply "dissolve" in protic solvents; it undergoes rapid and often vigorous solvolysis.[3][9]

Reaction with Water (Hydrolysis): C₉H₇ClO₃ + H₂O → C₉H₈O₄ (4-acetoxybenzoic acid) + HCl

Reaction with Alcohols (Alcoholysis): C₉H₇ClO₃ + R-OH → C₉H₇O₃-OR (alkyl 4-acetoxybenzoate) + HCl

These reactions are exothermic and liberate corrosive hydrogen chloride gas.[10] Therefore, any experimental work with this compound necessitates the use of anhydrous (dry) solvents and protection from atmospheric moisture.[3][5]

Qualitative and Inferred Solubility Profile

Quantitative, peer-reviewed solubility data for this compound is not widely published, primarily due to its reactivity which complicates equilibrium measurements. However, a reliable qualitative profile can be constructed based on its chemical structure, its use in synthesis, and data from analogous compounds like benzoyl chloride and other substituted benzoyl chlorides.[3][11][12]

Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Expected Solubility / Reactivity | Rationale & Comments |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Polar aprotic nature is well-suited for the solute. DCM is a common solvent for reactions involving acyl chlorides.[13][14] |

| Aromatic | Toluene, Benzene | Soluble | The aromatic ring of the solute promotes solubility. Toluene is a common reaction solvent for related compounds.[15][16] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Good general-purpose polar aprotic solvents. THF should be used with caution as it can be cleaved by strong Lewis acids.[11] |

| Esters | Ethyl Acetate | Soluble | The solute shares an ester functional group, promoting solubility based on "like dissolves like."[16] |

| Ketones | Acetone | Soluble | A polar aprotic solvent, but its potential for enolization and subsequent reaction with the acyl chloride should be considered.[3] |

| Polar Aprotic | Acetonitrile (ACN), DMF | Soluble | Highly polar solvents capable of dissolving the compound. DMF can act as a catalyst in acyl chloride formation and should be used judiciously.[11] |

| Non-polar | Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar aliphatic hydrocarbons.[12] |

| Protic | Water, Alcohols (Methanol, Ethanol) | REACTIVE | Rapidly undergoes solvolysis to form the corresponding acid or ester. These are not suitable as solvents.[1][3][9] |

Experimental Determination of Solubility: A Protocol for Reactive Acyl Chlorides

The Causality of Method Selection

Standard solubility determination methods are often unsuitable for reactive compounds like this compound. The chosen method must rigorously exclude atmospheric moisture and be performed in an inert atmosphere (e.g., nitrogen or argon). A gravimetric method, where a saturated solution is prepared and a known volume is evaporated to dryness, is the most reliable approach.[12] This method is self-validating because it directly measures the mass of the solute in a given mass of solvent after equilibrium has been established. Key considerations include ensuring sufficient equilibration time and using meticulous anhydrous techniques to prevent hydrolysis, which would artificially alter the results.[5][12]

Diagram of the Experimental Workflow

The logical process for determining the solubility of a moisture-sensitive compound is outlined in the workflow diagram below.

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Gravimetric Protocol

This protocol is adapted from established methods for reactive compounds and is designed to yield accurate, reproducible data.[12]

-

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specified temperature.

-

Materials and Reagents:

-

This compound (>98% purity)

-

Anhydrous organic solvent of choice (e.g., dichloromethane, toluene)

-

Inert gas (Nitrogen or Argon)

-

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or stir plate

-

Glass vials with PTFE-lined screw caps

-

Drying oven

-

Schlenk line or glove box

-

Glass syringes and 0.45 µm PTFE syringe filters

-

Rotary evaporator and high vacuum line

-

-

Procedure:

-

Glassware Preparation: Thoroughly dry all glassware (vials, stir bars) in an oven at >120 °C overnight and cool in a desiccator or under a stream of inert gas immediately before use.[5][12]

-

Preparation of Saturated Solution: Perform all manipulations under an inert atmosphere. To a pre-weighed (tared) vial, add approximately 100-200 mg of this compound. Add a known mass (e.g., 2.00 g) of the chosen anhydrous solvent. Add more solute in small increments until a persistent excess of solid is observed.

-

Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached. After agitation, let the vial stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle completely.[12]

-

Sampling: Carefully uncap the vial in an inert atmosphere. Draw a sample of the clear supernatant into a dry syringe fitted with a PTFE filter. It is critical not to disturb the solid at the bottom. Dispense a known mass of this filtered, saturated solution into a second pre-weighed vial. Record the mass precisely.

-

Gravimetric Analysis: Carefully remove the solvent from the second vial using a rotary evaporator. Place the vial under a high vacuum for several hours to remove all residual solvent until a constant mass is achieved.

-

Calculation:

-

Mass of Solute = (Final mass of vial + residue) - (Tare mass of vial)

-

Mass of Solvent = (Mass of saturated solution sample) - (Mass of Solute)

-

Solubility ( g/100g solvent) = (Mass of Solute / Mass of Solvent) × 100

-

-

-

Validation and Controls:

-

Run the experiment in triplicate to ensure reproducibility.

-

Analyze a sample of the pure solvent by ¹H NMR before use to confirm the absence of water or other protic impurities.

-

Perform a time-to-equilibrium study by taking samples at different time points (e.g., 12, 24, 48 hours) to confirm that solubility has reached a plateau.

-

Safety and Handling Considerations

This compound is a hazardous chemical that must be handled with appropriate precautions.

-

Hazards:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a full-face shield, and a lab coat when handling the compound.[18]

-

Handling:

-

Waste Disposal: Do not dispose of this compound directly. Unused material and contaminated waste should be quenched slowly by adding to a cold, stirred solution of sodium bicarbonate. Dispose of all chemical waste in accordance with institutional and local regulations.[3]

Conclusion

This compound is a valuable synthetic intermediate whose effective use is critically dependent on a thorough understanding of its solubility and reactivity. It is readily soluble in a range of aprotic organic solvents, with chlorinated, aromatic, and etheric solvents being particularly suitable. A fundamental takeaway for any researcher is that this compound is incompatible with protic solvents, with which it undergoes rapid solvolysis. The lack of published quantitative data necessitates that solubility be determined experimentally for specific applications using rigorous anhydrous techniques, such as the gravimetric protocol detailed herein. By adhering to these principles and safety guidelines, scientists can confidently select appropriate solvent systems to optimize reaction conditions, maximize yields, and ensure the safe and successful application of this versatile reagent.

References

-

Chongqing Chemdad Co., Ltd. O-ACETYLSALICYLOYL CHLORIDE. [Link]

-

PubChem. 4-Acetylbenzoyl chloride | C9H7ClO2 | CID 13409603. [Link]

-

PubChem. 2-Acetoxybenzoyl chloride | C9H7ClO3 | CID 79668. [Link]

-

PubChem. 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059. [Link]

-

Solubility of Things. 4-Chlorobenzoyl chloride. [Link]

-

Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

-

Reddit. Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride?. [Link]

-

University of Basrah. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]

-

Cheméo. Chemical Properties of Acetylsalicyloyl chloride (CAS 5538-51-2). [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

WorldOfChemicals. Understanding the Synthesis and Applications of this compound (CAS 27914-73-4). [Link]

-

University of Nigeria. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]

-

Chemistry LibreTexts. Preparation of Acyl Chlorides. [Link]

-

HBM4EU. Prioritised substance group: Aprotic solvents. [Link]

-

ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. hbm4eu.eu [hbm4eu.eu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cymitquimica.com [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

- 15. guidechem.com [guidechem.com]

- 16. O-ACETYLSALICYLOYL CHLORIDE | 5538-51-2 [chemicalbook.com]

- 17. 2-Acetoxybenzoyl chloride | C9H7ClO3 | CID 79668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. tcichemicals.com [tcichemicals.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. fishersci.com [fishersci.com]